2,3-Dihydro-benzofuran-3-ylamine
Overview
Description
2,3-Dihydro-benzofuran-3-ylamine is a compound of interest in synthetic organic chemistry, particularly for its potential applications in creating biologically active molecules and materials with unique photophysical properties. The research focuses on the synthesis, structural characterization, and evaluation of its properties and reactivity.
Synthesis Analysis
The synthesis of benzofuran derivatives involves various strategies, including gold(III)-catalyzed tandem reactions and palladium-catalyzed processes. For instance, Liu et al. (2010) developed a highly regioselective protocol for synthesizing 3-carbonylated benzofuran derivatives using gold(III)-catalyzed reactions, which showcases the versatility of benzofuran synthesis (Liu, Qian, Lou, & Xu, 2010). Gabriele et al. (2007) also explored a synthesis method for 2-benzofuran-2-ylacetamides through sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, highlighting the compound's synthetic accessibility (Gabriele, Mancuso, Salerno, & Costa, 2007).
Molecular Structure Analysis
The molecular structure and conformation of benzofuran derivatives have been studied using various spectroscopic methods and crystallography. Then et al. (2017) conducted a study on benzofuran compounds, elucidating their crystal structure and molecular conformation through X-ray diffraction and Hirshfeld surface analysis, which demonstrated the compound's geometrical and intermolecular characteristics (Then, Kumar, Kwong, Mah, Loh, Quah, Win, & Chandraju, 2017).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including [3+2] couplings, which have been utilized to synthesize complex structures such as 3-thioether-substituted dihydrofuro[2,3-b]benzofurans, as demonstrated by Qiu et al. (2023). This showcases the compound's reactivity and potential for generating diverse molecular architectures (Qiu, Wang, Zhao, Zeng, Zhang, Zhu, Zhang, & Shao, 2023).
Physical Properties Analysis
The physical properties, including photophysical characteristics, of benzofuran derivatives, are of great interest. Galvani et al. (2017) reported on the synthesis and photophysical study of 3-(benzofuran-2-yl)-2H-coumarins, highlighting the influence of structural modifications on their optical properties (Galvani, Reddy, Beauvineau, Ghermani, Mahuteau-Betzer, Alami, & Messaoudi, 2017).
Chemical Properties Analysis
Investigations into the chemical properties of benzofuran derivatives, such as their antimicrobial and antioxidant activities, have been conducted. Rangaswamy et al. (2017) synthesized a new class of benzofuran-pyrazole scaffolds and evaluated their antimicrobial and antioxidant activities, indicating the compound's potential in medicinal chemistry applications (Rangaswamy, Kumar, Harini, & Naik, 2017).
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCGAGSBVAGXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911400 | |
Record name | 2,3-Dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-benzofuran-3-ylamine | |
CAS RN |
109926-35-4 | |
Record name | 2,3-Dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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